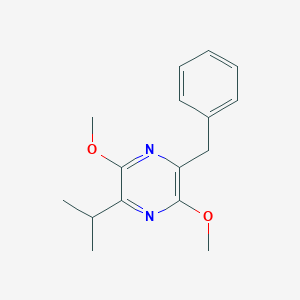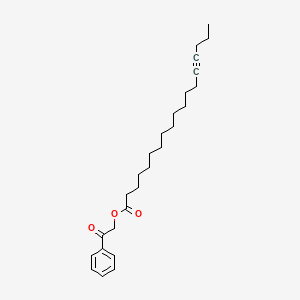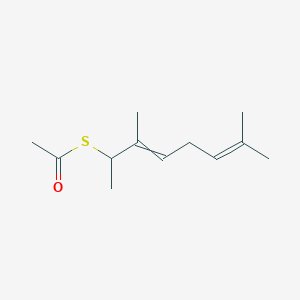
S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate: is an organic compound belonging to the class of acyclic monoterpenoids These compounds are characterized by their structure, which does not contain a cycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate typically involves the reaction of linalool with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thioester bond.
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: : S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its effects on various biological systems and its potential as a bioactive compound.
Medicine: : In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development.
Industry: : In industry, this compound may be used in the production of fragrances, flavors, and other specialty chemicals. Its pleasant scent and chemical properties make it suitable for use in various consumer products.
Wirkmechanismus
The mechanism of action of S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include linalool, linalyl acetate, and geranyl acetate. These compounds share structural similarities with S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate, such as the presence of a monoterpenoid backbone.
Uniqueness: : What sets this compound apart is its thioester functional group, which imparts unique chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications.
Eigenschaften
CAS-Nummer |
89649-01-4 |
|---|---|
Molekularformel |
C12H20OS |
Molekulargewicht |
212.35 g/mol |
IUPAC-Name |
S-(3,7-dimethylocta-3,6-dien-2-yl) ethanethioate |
InChI |
InChI=1S/C12H20OS/c1-9(2)7-6-8-10(3)11(4)14-12(5)13/h7-8,11H,6H2,1-5H3 |
InChI-Schlüssel |
MLVODBFDBXIHHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=CCC=C(C)C)C)SC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)
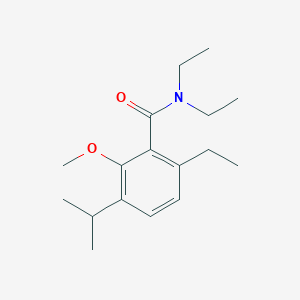
![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)

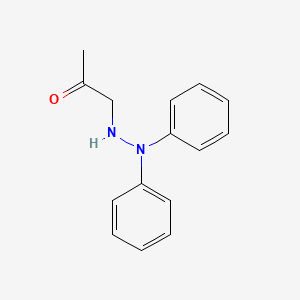
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)


